Hydroxy-tris(trimethylsilyloxy)silane

説明

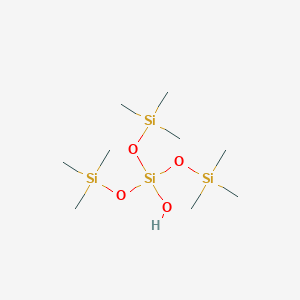

Structure

3D Structure

特性

IUPAC Name |

hydroxy-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFYRAYSKDXNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375395 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17477-97-3 | |

| Record name | tris(trimethylsiloxy) silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hydroxy Tris Trimethylsilyloxy Silane

Regiospecific Synthesis Routes

The primary challenge in synthesizing Hydroxy-tris(trimethylsilyloxy)silane lies in achieving the selective formation of a single silanol (B1196071) (Si-OH) group on a central silicon atom that is already substituted with hydrolyzable groups, without leading to undesired side reactions such as self-condensation to form disiloxanes. Regiospecific synthesis routes are designed to precisely control the reaction at a specific site.

A logical and controlled pathway to this compound involves the partial and controlled hydrolysis of a suitable precursor, most notably Tetrakis(trimethylsilyloxy)silane (TTMS). This approach is centered on the precise management of reaction stoichiometry and conditions to ensure only one of the four trimethylsilyloxy groups is cleaved.

Synthesis of the Precursor: Tetrakis(trimethylsilyloxy)silane (TTMS)

The synthesis of the TTMS precursor is a critical first step. A high-yield method involves the reaction of silicon tetrachloride with an excess of trimethylchlorosilane in the presence of water and an acid catalyst. The reaction proceeds by hydrolyzing the chlorosilanes, which then condense to form the desired TTMS structure. The use of a strong acid like trifluoromethanesulfonic acid facilitates the reaction, leading to high yields and purity. chemicalbook.com

A typical experimental procedure for the synthesis of the TTMS precursor is summarized in the table below. chemicalbook.com

| Parameter | Value |

| Reactants | Silicon tetrachloride, Trimethylchlorosilane, Water |

| Catalyst | Trifluoromethanesulfonic acid |

| Temperature | 0 to -10°C (water addition), then 60-70°C (aging) |

| Reaction Time | ~7 hours |

| Purification | Phase separation, washing, drying, and distillation |

| Reported Yield | 98.4% |

This interactive table summarizes the synthesis conditions for the precursor, Tetrakis(trimethylsilyloxy)silane.

Controlled Partial Hydrolysis of TTMS

With the high-purity TTMS precursor in hand, the regiospecific synthesis of this compound is achieved through its carefully controlled partial hydrolysis. The key to specificity is limiting the amount of water to a stoichiometric ratio (or slightly less) relative to the TTMS, ensuring that, on average, only one trimethylsilyloxy group per molecule is hydrolyzed.

The reaction is typically performed in a suitable solvent system at controlled, often low, temperatures to moderate the reaction rate and prevent over-hydrolysis. The general reaction is as follows:

Si[OSi(CH₃)₃]₄ + H₂O ⇌ HO-Si[OSi(CH₃)₃]₃ + HOSi(CH₃)₃

The steric bulk of the three remaining trimethylsilyloxy groups on the central silicon atom helps to sterically hinder further nucleophilic attack by water, thus favoring the formation of the monosilanol product and inhibiting the formation of the corresponding disiloxane (B77578) from self-condensation. researchgate.net

Catalytic Approaches in this compound Preparation

Catalysis is fundamental to controlling the rate and selectivity of the hydrolysis of alkoxysilanes like TTMS. Both acid and base catalysis can be employed, each offering a distinct mechanistic pathway that influences the reaction outcome.

Acid Catalysis

In acid-catalyzed hydrolysis, a proton (H⁺) from the catalyst reversibly protonates the oxygen atom of a trimethylsilyloxy group attached to the central silicon. This protonation makes the trimethylsilanol (B90980) a much better leaving group. A subsequent nucleophilic attack by a water molecule on the central silicon atom leads to the cleavage of the Si-O bond and formation of the desired silanol group. This mechanism is effective even with the sterically hindered TTMS substrate. The synthesis of the TTMS precursor itself often utilizes a strong acid catalyst, demonstrating the efficacy of this approach in siloxane chemistry. chemicalbook.com

Base Catalysis

Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the central silicon atom. Silicon's ability to form hypervalent, five-coordinate intermediates facilitates this pathway. This intermediate then rearranges, expelling a trimethylsilanolate anion as the leaving group. The resulting silanol is then protonated by a water molecule in the reaction medium. Base catalysis is often faster than acid catalysis for the hydrolysis of alkoxysilanes, but it can also more readily promote the subsequent condensation of the silanol product. Therefore, careful control of reaction time and temperature is crucial when using basic catalysts.

The choice between acid and base catalysis allows for the fine-tuning of the synthesis, with the optimal conditions depending on the desired reaction rate and the need to minimize side reactions.

| Catalysis Type | Mechanism | Key Characteristics |

| Acid | Protonation of the leaving group followed by nucleophilic attack by water. | Effective for sterically hindered substrates; generally provides good control over the reaction. |

| Base | Direct nucleophilic attack by hydroxide ion on the silicon atom. | Often results in faster reaction rates; may increase the risk of subsequent condensation reactions if not carefully controlled. |

This interactive table compares the mechanisms and characteristics of acid and base catalysis in the preparation of this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be analyzed and optimized through the lens of green chemistry to enhance its sustainability.

Waste Prevention and Atom Economy : The described synthetic route for the TTMS precursor reports yields as high as 98.4%, which aligns with the principle of waste prevention. chemicalbook.com The subsequent hydrolysis step, where water is added to TTMS, is an addition reaction followed by the elimination of trimethylsilanol. The high yield ensures that most of the starting materials are converted into the desired product, maximizing atom economy.

Less Hazardous Chemical Synthesis : The synthesis route starting from an alkoxysilane precursor like TTMS is inherently safer than routes that might start from a corresponding chlorosilane, such as Trichlorotris(trimethylsilyloxy)silane. The hydrolysis of a chlorosilane would produce corrosive hydrogen chloride (HCl) as a byproduct, whereas the hydrolysis of TTMS produces the relatively benign trimethylsilanol.

Use of Renewable Feedstocks : A major goal in green silicon chemistry is to develop synthetic pathways that begin from silica (B1680970) (SiO₂), the second most abundant material in the Earth's crust. nih.govacs.org Current industrial methods typically start with the energy-intensive carbothermic reduction of silica to metallurgical-grade silicon. mdpi.com Future research focused on the direct, base-catalyzed conversion of SiO₂ to alkoxysilanes could provide a much greener route to the TTMS precursor and, consequently, to this compound. nih.govacs.org This would represent a significant step towards a more sustainable organosilicon industry.

Mechanistic Insights into Hydroxy Tris Trimethylsilyloxy Silane Reactivity

Hydrolysis and Condensation Mechanisms of Tris(trimethylsilyloxy)silanol

The hydrolysis and condensation of silanes are fundamental processes in sol-gel chemistry and the formation of silicone polymers. ic.ac.uklibretexts.org For tris(trimethylsilyloxy)silanol, these reactions involve the silanol (B1196071) group and are influenced by pH and the presence of catalysts.

The hydrolysis of related alkoxysilanes, which can lead to the formation of silanols, is catalyzed by both acids and bases. unm.edu In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. Under basic conditions, the silicon atom is directly attacked by a hydroxide (B78521) ion. unm.edu The rate of these reactions is influenced by the electronic and steric effects of the substituents on the silicon atom. unm.eduafinitica.com

Once formed, the silanol groups can undergo condensation to form siloxane (Si-O-Si) bonds. This process is also subject to acid or base catalysis. unm.edu In acidic media, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. In basic media, a silanol is deprotonated to form a silanolate anion, a potent nucleophile that can attack another silanol. nih.gov The condensation rates are dependent on the pH, with trisilanols showing a minimum condensation rate around pH 4. afinitica.com

Radical Reactivity of Hydroxy-tris(trimethylsilyloxy)silane and Derivatives

The reactivity of silanes in radical reactions is largely centered around the Si-H bond. While this compound itself does not possess a Si-H bond, its derivatives, such as tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), are important radical-based reagents. nih.govorganic-chemistry.org The principles governing the radical reactivity of these derivatives provide insight into the potential radical pathways involving the tris(trimethylsilyloxy)silyl group.

Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a key step in many radical reactions. nih.gov The Si-H bond in hydrosilanes is generally weaker than a C-H bond, making them good hydrogen donors. mcmaster.ca For instance, the bond dissociation energy of the Si-H bond in tris(trimethylsilyl)silane is estimated to be around 79-84 kcal/mol, which is significantly lower than that of trimethylsilane (B1584522) (94 kcal/mol). organic-chemistry.orgwikipedia.org This weaker bond facilitates the abstraction of a hydrogen atom by a radical, generating a silyl (B83357) radical. mcmaster.ca

Theoretical studies on H-abstraction from silanes by radicals like H• and CH3• show that the barrier energies are influenced by the number of methyl groups attached to the silicon. nih.gov The rate constants for these H-abstraction reactions from silicon sites are significantly higher than from equivalent carbon sites in alkanes, especially at lower temperatures. nih.gov

Radical Addition and Polymerization Initiation

Silyl radicals, generated via HAT or other methods, can participate in radical addition reactions with unsaturated compounds like alkenes and alkynes. nih.gov This forms the basis of hydrosilylation reactions, which can be initiated by radical initiators. nih.gov

In the context of polymerization, radicals are crucial for initiating the process. wikipedia.orgfujifilm.com A radical initiator generates a radical species that then adds to a monomer, creating a new radical that can propagate the polymer chain. wikipedia.orglibretexts.org While silanols themselves are not typical radical initiators, silyl radicals derived from related hydrosilanes can initiate polymerization. mcmaster.ca The efficiency of a radical initiator is a key factor in polymerization kinetics. wikipedia.org

The termination of radical polymerization can occur through various mechanisms, including the combination of two radical chains or chain transfer to a solvent, monomer, or another polymer chain. wikipedia.org

Electrophilic and Nucleophilic Pathways Involving the Silanol Moiety

The silanol group (Si-OH) in this compound is amphoteric, meaning it can act as both an electrophile and a nucleophile.

As a nucleophile, the oxygen atom of the silanol group can attack electrophilic centers. This is evident in the condensation reactions where one silanol molecule attacks another. unm.edu The nucleophilicity of the silanol can be enhanced by deprotonation to form a silanolate anion. nih.govsigmaaldrich.com These silanolates are powerful nucleophiles used in various cross-coupling reactions. sigmaaldrich.com

As an electrophile, the silicon atom of the silanol group can be attacked by nucleophiles. This is particularly relevant in substitution reactions. wikipedia.org The presence of the electron-withdrawing oxygen atom makes the silicon atom more susceptible to nucleophilic attack. The electrophilicity can be further enhanced under acidic conditions through protonation of the hydroxyl group. unm.edu

The acidity of silanols is generally higher than that of their carbon analogues (alcohols). wikipedia.org This increased acidity facilitates the formation of silanolates, which are key intermediates in many reactions. ic.ac.uknih.gov

Transition State Analysis in this compound Reactions

Computational chemistry, particularly the calculation of transition states, provides valuable insights into the mechanisms of chemical reactions. e3s-conferences.org For reactions involving silanes, transition state analysis can elucidate reaction pathways, determine activation energies, and predict product selectivity. e3s-conferences.orgrsc.org

For instance, in H-abstraction reactions from silanes, theoretical calculations have been used to determine the barrier energies and rate constants. nih.gov These studies often employ methods like density functional theory (DFT) and coupled-cluster theory to model the potential energy surface of the reaction. nih.govnih.gov

Similarly, for nucleophilic substitution reactions at silicon, computational models can help distinguish between different mechanistic possibilities, such as associative versus dissociative pathways. libretexts.org The geometry and energy of the transition state are critical in determining the reaction kinetics and stereochemical outcome. wikipedia.org

The table below summarizes key mechanistic features of reactions involving the silanol group.

| Reaction Type | Key Mechanistic Feature | Catalyst | Intermediate Species |

| Hydrolysis | Nucleophilic attack on silicon | Acid or Base | Protonated alkoxysilane or pentacoordinate silicon |

| Condensation | Nucleophilic attack by a silanol/silanolate | Acid or Base | Protonated silanol or silanolate anion |

| Radical H-Abstraction | Homolytic cleavage of Si-H bond | Radical initiator | Silyl radical |

| Nucleophilic Attack by Silanol | Donation of lone pair from oxygen | Base (for silanolate formation) | Silanolate anion |

| Electrophilic Attack on Silanol | Nucleophilic attack on silicon | Acid | Protonated silanol |

Applications of Hydroxy Tris Trimethylsilyloxy Silane in Advanced Materials Science

Polymer and Copolymer Systems

The distinct functionalities of Hydroxy-tris(trimethylsilyloxy)silane make it a versatile component in polymer science, enabling the creation of materials with tailored architectures and enhanced performance characteristics.

This compound and its derivatives are integrated into polymer backbones to modify their chemical and physical properties. The bulky tris(trimethylsilyloxy)silyl moiety can be appended as a side group in polymers like polyurethane acrylates (PUAs). nih.govnih.gov This modification significantly influences the final properties of the material. For instance, the surface aggregation of these silyl (B83357) propyl groups, even at low weight percentages (~2.5 wt%), can impart good hydrophobicity, lipophilicity, thermal stability, and desirable mechanical properties to PUA films. nih.govnih.gov

The incorporation of this silane (B1218182) derivative into a polyurethane acrylate (B77674) backbone demonstrates a clear impact on the material's surface and bulk properties. Research has shown that modifying PUAs with multi-hydroxyalkyl silicones containing tris(trimethylsilyloxy)silyl propyl side groups results in materials with potential applications in hydrophobic treatments and oil/water separation. nih.govbohrium.com The presence of these silicone side chains can decrease the viscosity of the prepolymer and restrict the formation of hydrogen bonds within the polymer matrix. bohrium.com

Table 1: Properties of Silicone Modified Polyurethane Acrylate (SPUA) Films

| Property | Observation | Impact of Tris(trimethylsilyloxy)silyl Groups | Reference |

| Surface Properties | Increased water contact angle, enhanced hydrophobicity and lipophilicity. | The bulky, nonpolar siloxy groups migrate to the surface, lowering surface energy. | nih.govnih.gov |

| Thermal Stability | Improved thermal performance of the polymer films. | The stable Si-O bonds in the siloxane structure contribute to higher degradation temperatures. | nih.govnih.gov |

| Mechanical Properties | Good mechanical performance is maintained or improved. | Influences polymer chain mobility and microphase separation. | nih.govnih.gov |

| Oil/Water Separation | Treated textiles show efficient separation of oil/water mixtures. | Imparts both hydrophobic and oleophilic (oil-attracting) characteristics to surfaces. | bohrium.com |

The branching and cross-linking of siloxane polymers are fundamental processes in silicone technology, used to create elastomers, coatings, and resins. nih.gov Organofunctional silanes act as molecular bridges and crosslinkers. nih.govwacker.com The hydroxyl group of this compound is a reactive silanol (B1196071), which is a key functional group in condensation cure mechanisms.

The primary crosslinking reaction involves the condensation of silanol groups to form stable siloxane (Si-O-Si) linkages. paint.org This reaction can occur between two silanol groups or between a silanol group and a hydrolyzable group (such as an alkoxy group) on another silane molecule. wacker.com This process links individual polymer chains together, forming a three-dimensional network that transforms the material from a liquid or thermoplastic state into a solid, elastic, or rigid thermoset. nih.gov Siloxanes can also react with hydroxyl groups present on other molecules, such as polymers or natural materials like lignin (B12514952) and cellulose, to form Si-O-C bonds, effectively cross-linking disparate materials. frontiersin.org

Table 2: General Crosslinking Reactions in Siloxane Polymers

| Reaction Type | Description | Role of Silanol Group | Reference |

| Condensation | Two silanol groups react to form a siloxane bond and a water molecule (Si-OH + HO-Si → Si-O-Si + H₂O). | Acts as the primary reactive site for forming the crosslink. | wacker.compaint.org |

| Addition | A silicon hydride (Si-H) group adds across a vinyl (C=C) double bond. | Not directly involved; this is an alternative curing chemistry. | paint.org |

| Free Radical | Organic peroxides can induce the formation of radicals on alkyl groups, leading to crosslinks. | Not directly involved in the initiation of this mechanism. | nih.govresearchgate.net |

Organocatalytic ring-opening polymerization (ROP) is a powerful technique for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow dispersities. nih.gov In this process, silanols (Si-OH) have been identified as effective initiators for the polymerization of strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃). rsc.orgrsc.org

The hydroxyl group of this compound can initiate the ROP of D₃ in the presence of a strong organic base catalyst. nih.govresearchgate.net The mechanism is believed to proceed through an initiator/chain-end activation pathway, where the organic base activates the terminal silanol group of the growing polymer chain, which then attacks a monomer molecule. rsc.orgnih.govresearchgate.net This method avoids the inclusion of labile Si-O-C linkages that can occur when alcohol initiators are used. nih.gov The use of a silanol initiator allows for the precise synthesis of asymmetric linear polysiloxanes, such as hemitelechelic (one functional end group) or heterotelechelic (two different functional end groups) polymers, by using a suitable end-capping agent. rsc.org

Nanostructured Materials and Nanoparticle Synthesis

This compound is also a valuable precursor in the bottom-up synthesis of advanced nanostructured materials, particularly those based on organosilica.

Periodic mesoporous organosilica (PMO) nanoparticles are a class of materials characterized by a structured porous network with organic groups integrated directly into the silica (B1680970) framework. rsc.orgresearchgate.net These materials are typically synthesized via an ammonia-catalyzed sol-gel reaction using organo-bridged alkoxysilanes in the presence of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), which acts as a structure-directing template. rsc.orgnih.gov

By changing the nature of the organic bridging group in the silane precursor, the pore structures of the resulting PMO nanoparticles can be controlled to achieve various symmetries, including hexagonal and cubic structures. rsc.orgresearchgate.net While specific use of this compound is not detailed, its structure is well-suited for this process. The silanol group can participate in the sol-gel condensation to form the silica framework, while the non-hydrolyzable tris(trimethylsilyloxy)silyl portion becomes an integral part of the pore walls. This incorporation can offer good thermal stability and facilitate good dispersion of the nanoparticles in low-polarity solvents. rsc.org

The formation of organosilica nanoparticles is governed by the precursor chemistry of the sol-gel process, which involves hydrolysis and condensation of silane monomers. nih.gov Organosilane precursors are used to finely tune the polarity, oxygen permeability, and solvating properties of the resulting organosilica core. nih.gov

In this context, this compound can act as a key precursor. Its silanol group is ready for condensation reactions with other hydrolyzed silane precursors without needing a prior hydrolysis step. This condensation builds the Si-O-Si network that constitutes the nanoparticle. The bulky and hydrophobic tris(trimethylsilyloxy)silyl group remains covalently bonded within this network, modifying the chemical environment of the final nanoparticle. The use of such functional organosilane precursors expands the toolbox for the precise engineering of nanoparticle properties for applications ranging from drug delivery to imaging. nih.govnih.gov

Formation of Low-k Dielectric Thin Films via PECVD Using Tris(trimethylsiloxy)silane

In the continuous effort to scale down integrated circuits, the resistive-capacitive (RC) delay in multilayer interconnects has emerged as a significant performance bottleneck. To mitigate this delay, materials with a low dielectric constant (low-k) are employed as interlayer dielectrics. Tris(trimethylsiloxy)silane has been identified as a promising precursor for the deposition of low-k films using plasma-enhanced chemical vapor deposition (PECVD). researchgate.netresearcher.life

The deposition process involves introducing Tris(trimethylsiloxy)silane into a PECVD chamber, where it decomposes in a plasma environment to form a silicon carbon-oxyhydride (SiCOH) film. electrochem.org The chemical structure of the precursor is advantageous for creating films with low dielectric constants. The presence of bulky trimethylsiloxy (O-Si-(CH₃)₃) groups, also known as M-groups, contributes to the formation of a porous internal structure within the deposited film. This increased porosity is a key factor in lowering the dielectric constant of the material. researchgate.net

Research has shown a direct correlation between PECVD process parameters, such as plasma power, and the resulting film properties. For instance, films deposited at a lower plasma power of 20 W exhibited the lowest k value of 2.70. researchgate.net This is attributed to the enhanced incorporation of the M-group structure into the film. In addition to a low k-value, these films demonstrate mechanical and electrical properties suitable for interlayer dielectric applications, including adequate hardness, elastic modulus, and low leakage current density. researchgate.net

| Property | Value |

|---|---|

| Dielectric Constant (k) | 2.70 |

| Hardness | 1.503 GPa |

| Elastic Modulus | 10.79 GPa |

| Leakage Current Density (@ 1 MV/cm) | 7.40 × 10⁻⁸ A/cm² |

Surface Engineering and Functional Coatings

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method for tailoring surface properties with nanoscale precision. nih.gov Silanes are frequently used for SAM formation on hydroxyl-terminated surfaces like silicon oxide, glass, or mica due to their ability to form robust, covalent siloxane bonds (Si-O-Substrate) with the surface. mpg.deillinois.edu

The formation of a SAM using this compound is driven by its terminal silanol (Si-OH) group. This hydroxyl group is the reactive site that anchors the molecule to the substrate. The process typically involves the condensation reaction between the silanol group of the molecule and hydroxyl groups present on the substrate surface, releasing a molecule of water and forming a stable covalent bond. researchgate.net The driving force for the organization of the monolayer also includes intermolecular van der Waals interactions. nih.gov

Once anchored, the bulky tris(trimethylsilyloxy) portion of the molecule is oriented away from the surface. This structure, rich in methyl groups, creates a new surface with distinct properties, such as hydrophobicity and low surface energy. The formation of these monolayers can be influenced by factors such as dipping time, solution concentration, and the type of solvent used. nih.gov The process involves the hydrolysis of precursor molecules and their subsequent organization and bonding to the substrate surface. oaepublish.com

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and hybrid materials from molecular precursors. mdpi.com It is extensively used to create organic-inorganic hybrid (OIH) coatings that combine the properties of both components. radtech2020.comresearchgate.net The process fundamentally involves two main reactions: the hydrolysis of precursors to form reactive monomers, and the subsequent condensation of these monomers to form a colloidal suspension (sol) which then gels to create a continuous network. radtech2020.com

This compound is an ideal precursor for sol-gel synthesis of hybrid coatings. Its silanol (Si-OH) group can readily participate in condensation reactions with other hydrolyzed silane precursors or with itself. radtech2020.com This allows it to be incorporated into an inorganic silica (Si-O-Si) network. Simultaneously, the three trimethylsilyloxy groups provide organic character, creating a hybrid material at the molecular level. capes.gov.br

By carefully selecting other co-precursors and controlling reaction conditions (such as pH, water-to-precursor ratio, and temperature), the morphology and properties of the final coating can be precisely engineered. radtech2020.com Coatings produced via this method can offer a unique balance of properties such as improved hardness, hydrophobicity, and thermal stability. koreascience.kr

The ability to control and modify the surface properties of materials is critical in fields ranging from microelectronics to biomaterials. The silanol (Si-OH) group of this compound serves as a chemical handle for grafting the molecule onto various surfaces, thereby tailoring their characteristics. researchgate.net

The primary mechanism for surface modification is the reaction between the silanol group and hydroxyl (-OH) groups present on the substrate. This condensation reaction forms a strong, covalent Si-O-Si bond, permanently attaching the molecule to the surface. researchgate.net This process effectively replaces the typically hydrophilic, high-energy surface of a hydroxylated substrate with a low-energy surface defined by the tris(trimethylsilyloxy)silane moiety.

The resulting surface exhibits properties dictated by the dense layer of trimethylsilyl (B98337) groups. These properties include:

Hydrophobicity: The nonpolar methyl groups create a water-repellent surface.

Low Adhesion and Friction: The modified surface can prevent sticking and reduce friction, which is beneficial in applications like microelectromechanical systems (MEMS). oaepublish.com

Chemical Passivation: The grafted layer can act as a protective barrier, preventing underlying material from interacting with the environment. oaepublish.com

Through these silanol-mediated interactions, this compound provides a direct route to functionalize surfaces and impart desirable characteristics for advanced material applications.

Advanced Composites and Hybrid Systems

Organic-inorganic hybrid materials are composites where organic and inorganic components are intimately mixed on a scale of less than 1 micrometer. nih.gov These materials often exhibit synergistic properties that surpass those of their individual constituents. This compound is a key building block in the design of such advanced hybrid systems.

This molecule uniquely embodies both inorganic and organic characteristics. The reactive silanol group provides a pathway for incorporation into an inorganic silica network through condensation reactions, similar to the sol-gel process. researchgate.net This forms the inorganic backbone of the hybrid material. The non-reactive, bulky trimethylsilyloxy groups act as the organic component, influencing the material's final properties.

The incorporation of the tris(trimethylsilyloxy)silane moiety into a material can impart several beneficial characteristics:

Controlled Porosity: The bulky nature of the groups can create voids and pores within the material matrix, which is useful for applications like low-k dielectrics. researchgate.net

Enhanced Flexibility: The Si-O-Si bonds of the siloxane structure offer greater rotational freedom compared to more rigid inorganic networks, enhancing the flexibility of the final composite. nbinno.com

By utilizing this compound as a precursor or additive, materials scientists can design novel hybrid composites with tailored mechanical, thermal, and dielectric properties for a wide array of advanced applications. nih.gov

Supramolecular Chemistry and Self Assembly of Silanol Functionalized Architectures

Hydrogen Bonding Networks in Hydroxy-tris(trimethylsilyloxy)silane Assemblies

The primary driving force behind the self-assembly of this compound is the formation of hydrogen bonds involving the silanol (B1196071) group. Silanols are known to be excellent hydrogen bond donors and acceptors, leading to the formation of various supramolecular motifs. In the solid state, silanols typically engage in hydrogen bonding to create well-defined structures.

The strength of these hydrogen bonds in silanols is considerable. For comparison, the hydrogen bond energy in silanol dimers has been computationally estimated to be in the range of 5-8 kcal/mol, which is comparable to that of water dimers. This significant interaction energy is the cornerstone of the formation of robust supramolecular architectures from this compound.

Directing Supramolecular Order through Silanol Group Interactions

The lone silanol group in this compound acts as a primary director of supramolecular order. Its ability to form strong, directional hydrogen bonds provides a predictable mode of interaction, guiding the molecules to assemble in a specific manner. The interplay between this directional interaction and the steric bulk of the trimethylsilyloxy groups is crucial in determining the final supramolecular architecture.

The table below summarizes the key interactions and their expected roles in directing the supramolecular order of this compound.

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Silanol (Si-O-H) | Primary directional force, leading to the formation of specific motifs (e.g., dimers, chains). |

| Steric Hindrance | Trimethylsilyloxy groups | Prevents self-condensation, influences the geometry and dimensionality of the assembly. |

| Van der Waals Forces | Methyl groups of trimethylsilyloxy substituents | Contribute to the overall stability and packing efficiency of the supramolecular structure. |

Hierarchical Self-Assembly in Solution and Solid State

The self-assembly of this compound is expected to proceed in a hierarchical manner, where primary interactions lead to the formation of basic structural motifs that subsequently organize into larger, more complex architectures.

In Solution: In non-polar solvents, it is anticipated that this compound molecules would form small aggregates, such as dimers or trimers, driven by hydrogen bonding. The concentration of the solution would likely play a significant role, with higher concentrations favoring the formation of larger assemblies. The nature of the solvent is also a critical factor; in more polar, hydrogen-bond-competing solvents, the extent of self-assembly would be reduced.

The following table outlines the probable stages of hierarchical self-assembly for this compound.

| Assembly Level | Description | Key Driving Forces |

| Primary | Formation of discrete hydrogen-bonded oligomers (e.g., dimers, trimers). | Strong, directional O-H···O hydrogen bonds. |

| Secondary | Organization of primary oligomers into larger aggregates (e.g., chains, sheets). | Continued hydrogen bonding, van der Waals interactions. |

| Tertiary (Solid State) | Packing of secondary structures into a three-dimensional crystal lattice. | Optimization of all intermolecular interactions to achieve the lowest energy state. |

Advanced Spectroscopic and Structural Elucidation of Hydroxy Tris Trimethylsilyloxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of Hydroxy-tris(trimethylsilyloxy)silane, providing detailed information about its proton (¹H) and silicon (²⁹Si) environments.

In ¹H NMR spectroscopy, the molecule is expected to exhibit two primary signals. The twenty-seven equivalent protons of the three trimethylsilyl (B98337) (-Si(CH₃)₃) groups will produce a single, sharp resonance. Based on data for similar compounds, this peak is anticipated to appear in the upfield region of the spectrum, typically around 0.1–0.2 ppm relative to tetramethylsilane (B1202638) (TMS). pitt.educarlroth.com The second signal corresponds to the single proton of the hydroxyl (-OH) group. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature, but it generally appears as a broader singlet. researchgate.net

²⁹Si NMR spectroscopy is particularly informative as it directly probes the silicon skeletal framework. The structure of this compound contains two distinct types of silicon atoms. The three silicon atoms of the trimethylsiloxy groups are chemically equivalent and are classified as "M" units (monofunctional). The central silicon atom, bonded to four oxygen atoms (three in Si-O-Si bridges and one in a Si-OH group), is classified as a "Q" unit (quadrafunctional), specifically a Q³ species. pascal-man.com

The ²⁹Si chemical shifts for these environments are well-differentiated. The M-type silicon atoms are expected to resonate at approximately 8.7 ppm. rsc.org The central Q³ silicon atom will appear significantly further downfield, with an expected chemical shift around -104 to -105 ppm, a region characteristic for silicon atoms with three siloxane bridges and one hydroxyl group. pascal-man.comrsc.org This large difference in chemical shifts allows for unambiguous assignment of the silicon environments within the molecule.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.1–0.2 | Singlet |

| ¹H | -OH | Variable | Singlet (broad) |

| ²⁹Si | (CH₃)₃SiO- | ~8.7 | Singlet |

| ²⁹Si | (-O)₃SiOH | ~ -104.5 | Singlet |

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the covalent bonds within this compound. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the various functional groups.

A prominent feature in the FTIR spectrum is a broad absorption band in the region of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded silanol (B1196071) (Si-OH) group. researchgate.net The corresponding Si-O stretching vibration within the silanol group typically appears in the 910-950 cm⁻¹ range. gelest.com

The most intense absorption in the FTIR spectrum is expected to be the asymmetric stretching of the Si-O-Si linkages, which occurs in the 1000–1100 cm⁻¹ region. researchgate.net This band is a hallmark of siloxane compounds. The symmetric Si-O-Si stretching modes are found at lower frequencies, often between 500 and 600 cm⁻¹. researchgate.netdoi.org

Vibrations associated with the trimethylsilyl groups are also clearly identifiable. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups appear in the 2900–3000 cm⁻¹ range. A strong, sharp band around 1260 cm⁻¹ is due to the symmetric deformation (scissoring) of the CH₃ groups attached to silicon, while the asymmetric deformations appear near 1410 cm⁻¹. gelest.com The Si-C symmetric stretching and methyl rocking vibrations typically result in absorptions in the 800-850 cm⁻¹ and 750-760 cm⁻¹ regions, respectively. gelest.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | Si-O-H | 3200–3400 | Broad, Medium-Strong |

| C-H Asymmetric/Symmetric Stretch | -CH₃ | 2960 / 2900 | Medium-Strong |

| CH₃ Asymmetric Deformation | -CH₃ | ~1410 | Medium |

| CH₃ Symmetric Deformation | Si-CH₃ | ~1260 | Strong, Sharp |

| Si-O-Si Asymmetric Stretch | Si-O-Si | 1000–1100 | Very Strong |

| Si-O Stretch | Si-OH | 910–950 | Medium-Strong |

| Si-C Stretch / CH₃ Rock | Si-CH₃ | 800–850 | Strong |

| Si-O-Si Symmetric Stretch | Si-O-Si | 500–600 | Weak-Medium |

X-ray Diffraction and Scattering Techniques for Structural Analysis

X-ray diffraction (XRD) and scattering techniques are employed to investigate the phase (crystalline or amorphous) and structural parameters of materials at the atomic scale. This compound, like many polysiloxanes, is a liquid at room temperature, which precludes analysis by single-crystal X-ray diffraction. chemexper.com

Analysis of the compound in its solid (frozen) or liquid state would likely be performed using powder X-ray diffraction (PXRD) or X-ray scattering. It is anticipated that the compound would solidify into an amorphous or poorly crystalline phase rather than a well-ordered crystal lattice. An XRD pattern of such an amorphous solid would not show sharp Bragg peaks but rather a very broad diffraction halo. This is characteristic of materials lacking long-range periodic order, which is common for siloxane-based materials. googleapis.com

While lacking long-range order, the amorphous structure possesses definite short-range order governed by the covalent bond lengths and angles within the molecule. Advanced X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS), could be used to analyze the liquid or amorphous solid. The resulting scattering data can be used to generate a radial distribution function, which provides statistical information on interatomic distances, such as the Si-O, Si-C, and non-bonded Si···Si distances, offering a quantitative picture of the local molecular structure.

Computational and Theoretical Studies of Hydroxy Tris Trimethylsilyloxy Silane

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical (QM) calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers. While specific QM studies on the reaction pathways of Hydroxy-tris(trimethylsilyloxy)silane are not abundant in the literature, extensive research on related silanols and siloxanes provides a strong basis for understanding its likely reactivity. The primary reactive center of this molecule is the silanol (B1196071) (Si-OH) group, which can participate in condensation reactions.

Theoretical ab initio calculations have been employed to simulate the hydrolysis and condensation of siloxane bonds, which are fundamental reactions in silicone chemistry. acs.orgscribd.com The acid-catalyzed condensation of silanols is a key process for forming siloxane bonds. nih.gov Kinetic studies have revealed that this process involves a series of equilibrium reactions. nih.gov The reaction mechanism often involves the protonation of a silanol oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule. acs.orgscribd.com

The energy barrier for these reactions is significantly influenced by factors such as acid catalysis and the presence of molecules that can assist in proton transfer, such as water or other silanols. acs.orgscribd.com Hydrogen-bonded complexes can facilitate the transfer of a proton from the attacking nucleophile to the leaving group, thereby lowering the activation energy. acs.orgscribd.com The ability of the Si-OH group in this compound to form such hydrogen-bonded networks is expected to play a crucial role in its self-condensation or reaction with other silanols.

Table 1: Theoretical Data on Silanol Condensation Pathways

| Reaction Step | Description | Key Influencing Factors |

|---|---|---|

| Protonation | An acid catalyst protonates the oxygen of a Si-OH group. | Acidity of the medium. |

| Nucleophilic Attack | A second silanol molecule attacks the protonated silicon center. | Steric hindrance, electronic effects of substituents. |

| Proton Transfer | A proton is transferred from the attacking silanol to the leaving water molecule. | Presence of proton-transfer mediators (e.g., water). |

| Water Elimination | A water molecule is eliminated, and a Si-O-Si bond is formed. | Stability of the resulting siloxane. |

This table is a generalized representation based on studies of silanol condensation reactions.

Quantum chemical calculations, such as those using the AM1 semi-empirical method, have been used to model the hydrosilylation reaction, another important reaction class for silanes. researchgate.net While this compound itself is not a hydrosilane, this demonstrates the utility of QM methods in predicting reaction outcomes for silicon compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and predicting the reactivity of molecules. DFT calculations can provide valuable information about bond lengths, bond angles, vibrational frequencies, and electronic properties such as molecular orbitals and charge distributions.

For silanols and siloxanes, DFT studies have been instrumental in understanding their fundamental properties. researchgate.net The geometry of the Si-O-Si linkage in disiloxanes, for instance, has been a subject of theoretical interest, with DFT calculations predicting bond angles that are in good agreement with experimental data. researchgate.net The electronic properties of the Si-O bond are also well-described by DFT, which has shown that the ionic character of this bond is significant. nih.gov

In the context of this compound, DFT could be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Calculate vibrational frequencies: These can be compared with experimental infrared and Raman spectra to confirm the structure.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

Map the electrostatic potential: This reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, while the silicon atoms are more electron-poor.

DFT calculations on related compounds, such as perfluoroalkyl-substituted silanols, have shown that the nature of the substituents can significantly influence the electronic properties and reactivity. nih.gov The electron-withdrawing perfluoroalkyl groups, for example, lead to energetically low-lying HOMO and LUMO, affecting the Lewis acidic and basic properties of the molecule. nih.gov The trimethylsilyl (B98337) groups in this compound are generally considered to be electron-donating, which would influence the reactivity of the central silicon atom and the acidity of the silanol proton.

Table 2: Predicted Electronic Properties of Silanols from DFT Studies

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to act as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Partial Atomic Charges | The distribution of electron density among the atoms. | Identifies reactive sites for nucleophilic and electrophilic attack. |

This table presents a conceptual framework of properties that can be derived from DFT calculations on silanols.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly useful for investigating intermolecular interactions, such as hydrogen bonding, and the aggregation behavior of molecules in the condensed phase.

For this compound, the presence of the hydroxyl group provides a site for hydrogen bonding. MD simulations could be employed to model the interactions between multiple molecules of this compound, providing insights into:

Hydrogen bond formation: The strength, lifetime, and geometry of hydrogen bonds between the Si-OH groups of neighboring molecules.

Aggregation and self-assembly: How the molecules might cluster together in the liquid or solid state.

Solvent effects: The interaction of this compound with different solvents and how this affects its conformation and aggregation.

MD simulations of siloxane-based systems, such as polydimethylsiloxane (B3030410) (PDMS), have been extensively used to understand their bulk properties. liberty.edursc.org These simulations have provided detailed information about chain dynamics, intermolecular forces, and the structure of these materials at the molecular level. rsc.org While this compound is a much smaller molecule, the principles of intermolecular interactions in siloxanes are still applicable.

The trimethylsilyloxy groups contribute to the steric bulk of the molecule, which will influence how closely the molecules can approach each other and the geometry of any aggregates that form. MD simulations could help to visualize and quantify these steric effects.

| Dipole-Dipole Interactions | Arising from the polar Si-O bonds. | Moderate, influencing the relative orientation of molecules. |

This table outlines the types of interactions that would be relevant in MD simulations of this compound.

Future Research Directions and Innovations in Hydroxy Tris Trimethylsilyloxy Silane Chemistry

Development of Novel Catalytic Systems for Hydroxy-tris(trimethylsilyloxy)silane Transformations

The reactivity of the silanol (B1196071) group in this compound is a key focus for developing new catalytic processes. While the compound is known to participate in reactions like condensation to form disiloxanes, future research aims to achieve more complex and selective transformations through advanced catalysis. wikipedia.org

Recent breakthroughs have demonstrated the use of this supersilanol in a dual catalytic copper/photoredox system for the trifluoromethylation of alkyl and aryl halides, achieving high yields under mild conditions. sigmaaldrich.com This highlights the potential for designing multi-component catalytic systems that can activate the otherwise stable silane (B1218182) for novel bond formations.

Future research is exploring a variety of catalytic approaches:

Transition-Metal Catalysis: Beyond copper, complexes of rhodium, iridium, and gold are being investigated for mediating selective reactions such as cross-coupling and asymmetric synthesis. nih.gov These catalysts could enable the controlled formation of complex organosilicon molecules from this compound.

Enzymatic Catalysis: Biocatalytic methods, using engineered enzymes like P450, present a promising avenue for the highly selective and enantioselective oxidation of silanes to silanols. researchgate.netresearchgate.net Applying such systems to precursors of this compound could provide environmentally benign routes to chiral derivatives.

Homoconjugated Acid Catalysis: This underutilized class of catalysts has shown high activity and selectivity for silanol polycondensation while minimizing the formation of cyclic byproducts. nih.gov Applying these systems to this compound could allow for the synthesis of well-defined linear polysiloxanes with bulky side groups, leading to materials with unique thermal and mechanical properties.

| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |

|---|---|---|

| Dual Copper/Photoredox | Trifluoromethylation of organic halides sigmaaldrich.com | Mild reaction conditions, high functional group tolerance sigmaaldrich.com |

| Rhodium/Iridium Complexes | Controlled condensation, cross-coupling reactions nih.gov | High selectivity for hydrosilanols and hydrosiloxanes nih.gov |

| Engineered Enzymes (e.g., P450) | Asymmetric synthesis of chiral silanol derivatives researchgate.net | High enantioselectivity, green chemistry approach researchgate.net |

| Homoconjugated Acids | Selective polycondensation to linear polymers nih.gov | Reduced cyclosiloxane byproducts, high molecular weight polymers nih.gov |

Exploration of this compound in Advanced Soft Matter

Soft matter, encompassing materials like polymers, gels, and liquid crystals, is a field where the unique properties of organosilicon compounds are increasingly valuable. tudelft.nl The tris(trimethylsilyloxy)silyl group is known to impart desirable characteristics such as hydrophobicity, thermal stability, and high oxygen permeability. sigmaaldrich.comnih.gov Consequently, this compound is a prime candidate for incorporation into advanced soft materials.

A key strategy involves using the compound as a monomer or a functionalizing agent. For instance, related compounds like 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (B99206) are used to create silicone hydrogel contact lenses with enhanced oxygen permeability. sigmaaldrich.comnbinno.com Similarly, incorporating the tris(trimethylsilyloxy)silyl moiety into polyurethane acrylates has been shown to improve surface hydrophobicity and create materials suitable for oil/water separation. nih.gov

Future research directions include:

High-Performance Hydrogels: Integrating this compound into hydrogel networks could lead to materials for biomedical applications, such as soft contact lenses and drug delivery systems, that combine high oxygen transport with controlled surface properties. nbinno.comgoogle.com

Functional Elastomers and Coatings: The condensation of this compound can be controlled to form the basis of novel silicone elastomers. Its use as a surface treatment for textiles and other materials can create durable, hydrophobic, and stain-resistant coatings. nih.govgelest.commdpi.com

Pressure-Sensitive Adhesives: High-viscosity silanol-terminated fluids are critical components in tackifiers and pressure-sensitive adhesives. gelest.com By incorporating the bulky tris(trimethylsilyloxy)silyl group, it may be possible to fine-tune the adhesive and cohesive properties of these materials for specialized applications.

| Soft Matter Application | Role of this compound | Key Property Enhancement |

|---|---|---|

| Silicone Hydrogel Lenses | Monomer or cross-linker nbinno.comgoogle.com | High oxygen permeability, optical clarity sigmaaldrich.comgoogle.com |

| Hydrophobic Textile Coatings | Surface functionalizing agent nih.gov | Increased water repellency and oil resistance nih.govmdpi.com |

| Specialty Adhesives | Matrix component gelest.com | Tailored tack and adhesion properties gelest.com |

| Advanced Elastomers | Precursor for polymer matrix | Improved thermal stability and mechanical properties |

Rational Design of Materials with Tailored Functionality via Silanol Chemistry

Rational design involves the systematic development of materials where the molecular structure is precisely controlled to achieve a specific function. rsc.orgnih.gov The silanol group is a powerful tool in this regard, as its reactivity can be harnessed to build well-defined molecular architectures and functionalize surfaces. taylorandfrancis.comresearchgate.net The distinct steric hindrance and reactivity of the silanol in this compound make it an excellent candidate for such precision engineering.

The core principle is to leverage the Si-OH group for controlled chemical reactions. For example, the condensation of silanols is the basis for the sol-gel process, which creates silica-based materials. wikipedia.org By using a bulky, well-defined precursor like this compound, it is possible to move beyond amorphous structures to create highly ordered materials.

Key areas for future research in rational design include:

Surface Engineering: The compound can be grafted onto the surfaces of materials like silica (B1680970) or metals to precisely control surface energy, wettability, and adhesion. taylorandfrancis.comnih.gov This allows for the creation of superhydrophobic surfaces or interfaces with tailored biocompatibility.

Porous Materials and Catalysis: The concept of "silanol nest engineering," where silanol groups are strategically placed within zeolite frameworks to trap and stabilize metal catalyst sites, demonstrates a sophisticated design strategy. acs.org this compound could be used to create specific, sterically-defined pockets or active sites within porous materials for shape-selective catalysis.

Computational Modeling: The use of computational chemistry and quantum-mechanical calculations can predict the properties of molecules and materials. rsc.orgnih.gov By modeling the reactivity and interactions of this compound, researchers can design synthetic pathways to materials with targeted electronic, optical, or mechanical properties before beginning experimental work.

| Design Strategy | Application Area | Resulting Material Functionality |

|---|---|---|

| Controlled Surface Grafting | Biomaterials, Coatings | Tailored hydrophobicity/hydrophilicity, improved biocompatibility taylorandfrancis.comnih.gov |

| Template for Porous Structures | Catalysis, Separations | Defined pore sizes, shape-selective catalytic sites acs.org |

| Computational-Guided Synthesis | Electronics, Optics | Materials with optimized polarizability or HOMO-LUMO gaps rsc.org |

| Controlled Polycondensation | Specialty Polymers | Defined molecular weight and architecture, enhanced thermal stability nih.gov |

Q & A

Basic: What are the recommended synthesis protocols for Hydroxy-tris(trimethylsilyloxy)silane?

This compound is typically synthesized via controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A common method involves reacting trichlorosilane with trimethylsilanol in a 1:3 molar ratio, using an inert solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine to neutralize HCl byproducts. The reaction must be conducted under nitrogen to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (50–70°C, 0.1–0.5 mmHg) to isolate the product . Characterization via <sup>29</sup>Si NMR is critical to confirm the absence of unreacted silanol groups, which can compromise stability .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

- <sup>1</sup>H and <sup>29</sup>Si NMR : To verify siloxane bond formation and quantify residual hydroxyl groups.

- FTIR : Peaks at ~1100 cm<sup>-1</sup> (Si-O-Si) and ~840 cm<sup>-1</sup> (Si-C) confirm structural integrity .

- XPS : Validates surface composition in thin-film applications, particularly oxygen-to-silicon ratios .

- GPC or MALDI-TOF : For molecular weight distribution analysis in polymerized derivatives .

Advanced: How can researchers resolve contradictions in hydrolysis kinetics reported for siloxane precursors?

Discrepancies in hydrolysis rates often arise from variations in:

- pH : Acidic conditions (pH ~4) accelerate hydrolysis but may favor oligomerization over monomeric product formation .

- Solvent polarity : Polar solvents (e.g., ethanol-water mixtures) enhance silanol condensation, while nonpolar solvents slow kinetics .

- Temperature : Hydrolysis at 25°C vs. 40°C can alter reaction pathways, as shown in factorial design studies .

To reconcile conflicting data, replicate experiments under standardized conditions (e.g., pH 4.1, 23 h hydrolysis at 25°C) and use response surface methodology (RSM) to model variable interactions .

Advanced: What methodologies optimize this compound for plasma-enhanced chemical vapor deposition (PECVD)?

For PECVD applications:

- Precursor formulation : Blend with cyclohexane (1:1 v/v) to enhance film uniformity and reduce dielectric constants (κ < 2.7) .

- Plasma parameters : Use RF power densities of 0.5–1.0 W/cm<sup>2</sup> and substrate temperatures of 200–300°C to minimize pinhole defects .

- Post-deposition annealing : Anneal at 400°C in N2 to crosslink siloxane networks, improving mechanical stability .

Contradictory reports on film porosity can be addressed by adjusting precursor flow rates and plasma duty cycles .

Basic: What safety precautions are critical when handling this compound?

- Gloves : Use nitrile or butyl rubber gloves (tested for >8 h breakthrough time) .

- Ventilation : Work in a fume hood with <10% exposure limits (OSHA PEL: 10 ppm) .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., HNO3) and moisture .

- Spill management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .

Advanced: How does silane concentration impact interfacial adhesion in hybrid coatings?

Higher concentrations (>1 vol. %) increase crosslinking density but may cause brittleness. For optimal adhesion:

- Primer design : Combine with 0.5–1.0 vol. % cross-linkers (e.g., BTSE) to balance flexibility and bond strength .

- Contact angle analysis : Target 80–100° for hydrophobicity without compromising adhesion; RSM models show silane concentration (V2) has the strongest effect .

Contradictory adhesion results in literature often stem from substrate pretreatment differences (e.g., grit-blasting vs. acid etching) .

Basic: How is this compound used in surface functionalization of oxides?

- Silanol activation : Pre-treat SiO2 surfaces with O2 plasma to generate reactive -OH groups.

- Grafting : Immerse substrates in a 2 wt.% silane solution (ethanol/water, 95:5) for 1–2 h, followed by curing at 120°C .

- Validation : Use ellipsometry to measure monolayer thickness (~1–2 nm) and AFM to assess roughness .

Advanced: What strategies mitigate batch-to-batch variability in silane synthesis?

- Stoichiometric control : Employ Schlenk-line techniques to maintain anhydrous conditions and precise molar ratios .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .

- Purification : Implement two-stage distillation with intermediate molecular sieves (3Å) to remove trace water .

Basic: What are the environmental implications of siloxane byproducts?

- Aquatic toxicity : Hydrolyzed silanols exhibit acute toxicity (EC50 < 1 mg/L for Daphnia magna); treat waste with activated carbon before disposal .

- Volatile siloxanes : Capture emissions using cold traps (-78°C) to prevent atmospheric release .

Advanced: How can computational modeling predict silane reactivity in novel solvents?

- DFT calculations : Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to identify transition states .

- COSMO-RS : Predict solvent-silane interactions to optimize solubility and reaction rates .

Discrepancies between experimental and theoretical data often arise from neglected solvent clustering effects in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。